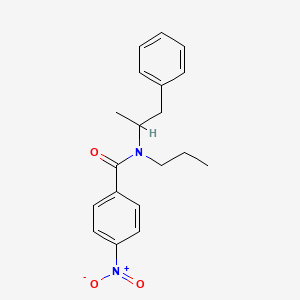
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide is an organic compound with a complex structure that includes a nitro group, a phenylpropan-2-yl group, and a propylbenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a benzamide derivative, followed by alkylation and subsequent functional group transformations. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylpropan-2-yl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features.
Propargylamines: Compounds with a propargyl group that exhibit similar chemical reactivity.
Uniqueness
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, allows for specific reactions that are not possible with similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
62497-67-0 |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-13-20(15(2)14-16-7-5-4-6-8-16)19(22)17-9-11-18(12-10-17)21(23)24/h4-12,15H,3,13-14H2,1-2H3 |
Clé InChI |
OIPNPFRYSOGZTR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(C)CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


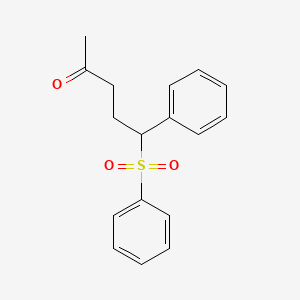
![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)
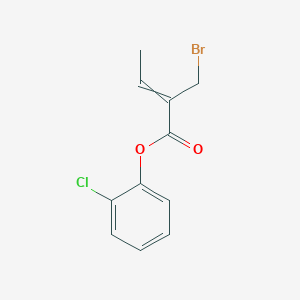


![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
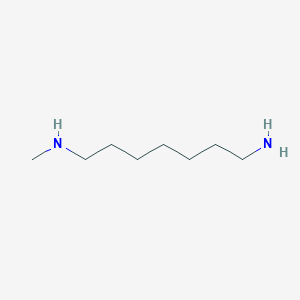
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
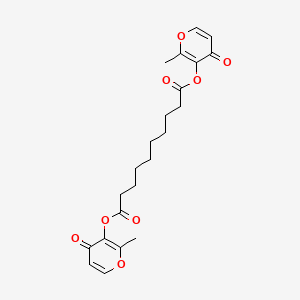
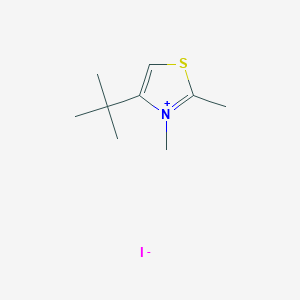
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
